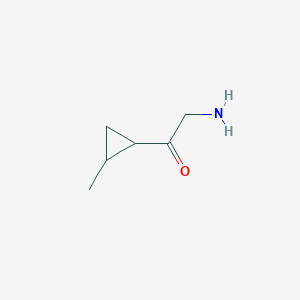

2-Amino-1-(2-methylcyclopropyl)ethan-1-one

説明

BenchChem offers high-quality 2-Amino-1-(2-methylcyclopropyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2-methylcyclopropyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H11NO |

|---|---|

分子量 |

113.16 g/mol |

IUPAC名 |

2-amino-1-(2-methylcyclopropyl)ethanone |

InChI |

InChI=1S/C6H11NO/c1-4-2-5(4)6(8)3-7/h4-5H,2-3,7H2,1H3 |

InChIキー |

WYQILOBMRWZKOH-UHFFFAOYSA-N |

正規SMILES |

CC1CC1C(=O)CN |

製品の起源 |

United States |

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of the novel compound, 2-Amino-1-(2-methylcyclopropyl)ethan-1-one. While this molecule is not extensively documented in current literature, this guide, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and analogous structures to propose robust synthetic pathways and predict key analytical signatures. The core of this document focuses on a two-step synthetic strategy: the formation of the ketone precursor, 1-(2-methylcyclopropyl)ethan-1-one, followed by its alpha-amination. Detailed experimental protocols, causality behind procedural choices, and in-depth characterization methodologies are presented to empower researchers in the synthesis and validation of this and structurally related compounds.

Introduction and Molecular Overview

2-Amino-1-(2-methylcyclopropyl)ethan-1-one is a unique molecular scaffold that combines the conformational rigidity and metabolic stability of a methylcyclopropyl group with the versatile reactivity of an alpha-amino ketone. The cyclopropyl moiety is a highly sought-after feature in medicinal chemistry, often enhancing binding affinity and modulating pharmacokinetic properties. The alpha-amino ketone functionality serves as a critical building block for a diverse range of nitrogen-containing heterocycles and peptidomimetics.

Given the absence of extensive empirical data, this guide will leverage information from its immediate precursor, 1-(2-methylcyclopropyl)ethan-1-one, and well-established amination reactions to provide a scientifically grounded exploration of its synthesis and properties.

Predicted Chemical Properties

Based on its constituent functional groups, the following properties can be anticipated for 2-Amino-1-(2-methylcyclopropyl)ethan-1-one:

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₆H₁₁NO | Based on structural components. |

| Molecular Weight | 113.16 g/mol | Calculated from the molecular formula. |

| Physical State | Likely a solid at room temperature.[1] | Similar alpha-amino ketones are often solids. |

| Solubility | Expected to be soluble in polar organic solvents. | Presence of amino and carbonyl groups. |

| Boiling Point | Higher than its ketone precursor due to hydrogen bonding. | Intermolecular forces from the amine group. |

Proposed Synthetic Pathways

The most logical and efficient synthesis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one involves a two-stage process. This approach is predicated on the synthesis of the stable ketone precursor, 1-(2-methylcyclopropyl)ethan-1-one, followed by the introduction of the amino group at the alpha position.

Sources

An In-depth Technical Guide to 2-Amino-1-(2-methylcyclopropyl)ethanone

This guide provides a comprehensive technical overview of 2-Amino-1-(2-methylcyclopropyl)ethanone, a molecule of significant interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not prominently listed in public databases, indicating its status as a potentially novel or less-common research chemical, its structural motifs—a cyclopropylamine and an α-amino ketone—are well-established pharmacophores. This document synthesizes foundational chemical principles with practical, field-proven insights to serve as an authoritative resource for its synthesis, characterization, and potential applications.

Introduction and Scientific Context

2-Amino-1-(2-methylcyclopropyl)ethanone is a bifunctional organic molecule featuring a reactive aminoketone system and a conformationally constrained cyclopropyl ring. The cyclopropyl group is a "bioisostere" for phenyl rings and other functionalities, often used in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.[1][2] The strained three-membered ring introduces unique electronic and steric properties.[3]

The α-amino ketone moiety is a critical building block for a vast array of nitrogen-containing heterocycles and is found in numerous biologically active compounds and commercial drugs, such as the antidepressant bupropion.[4][5] The combination of these two features in one molecule makes 2-Amino-1-(2-methylcyclopropyl)ethanone a promising scaffold for the discovery of novel therapeutics.

Physicochemical and Structural Data

| Property | 1-(2-methylcyclopropyl)ethanone (Precursor) | 2-Amino-1-(2-methylcyclopropyl)ethanone (Predicted) | Data Source |

| CAS Number | 930-56-3 | Not Assigned | [6] |

| Molecular Formula | C₆H₁₀O | C₆H₁₁NO | [6] |

| Molecular Weight | 98.14 g/mol | 113.16 g/mol | [6] |

| Boiling Point | ~127.8 °C @ 760 mmHg (est.) | Higher than precursor due to H-bonding | [1] |

| Appearance | Liquid (likely) | Solid or viscous oil (likely) | General Chemical Principles |

| Solubility | Soluble in organic solvents | Soluble in water (as salt), polar organic solvents | [1] |

Proposed Synthesis: Direct α-Amination

The most logical and efficient pathway to synthesize 2-Amino-1-(2-methylcyclopropyl)ethanone is through the direct α-amination of its ketone precursor, 1-(2-methylcyclopropyl)ethanone.[7][8] This approach avoids the need for pre-functionalization of the ketone, making the process more atom-economical.[8] Several methods for direct α-amination have been developed, including transition-metal-catalyzed reactions.[7]

Rationale for Synthetic Strategy

Direct C-H amination is a powerful tool in modern organic synthesis. An ammonium iodide-catalyzed direct α-C-H amination of ketones offers a transition-metal-free option, which is often desirable in pharmaceutical synthesis to avoid metal contamination.[7] The reaction proceeds by activating the α-carbon of the ketone for nucleophilic attack by an amine source.

Detailed Experimental Protocol

Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting.

Materials:

-

1-(2-methylcyclopropyl)ethanone (CAS 930-56-3)

-

Amine source (e.g., tert-butylsulfinamide or a protected ammonia equivalent)

-

Activating agent (e.g., Trifluoromethanesulfonic anhydride, Tf₂O)

-

Non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP)

-

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Reagents for workup and purification (e.g., Benzoyl chloride, triethylamine, silica gel)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(2-methylcyclopropyl)ethanone (1.0 equiv.) and DTBMP (1.2 equiv.) in anhydrous CH₂Cl₂.

-

Enolate Formation: Cool the mixture to 0 °C in an ice bath. Add Tf₂O (1.2 equiv.) dropwise. The formation of the enol triflate is a critical activation step.[9]

-

Amination: To the activated ketone, add the nitrogen source (e.g., tert-butanesulfinamide, 2.0 equiv.). Allow the reaction to slowly warm to room temperature and stir for 24 hours.[9]

-

Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Protection: Upon completion, cool the reaction mixture again. To avoid instability of the free α-amino ketone, in-situ protection is recommended. Add triethylamine followed by benzoyl chloride to form the more stable N-benzoyl derivative.[9]

-

Purification: After aqueous workup to remove salts, purify the crude product by flash column chromatography on silica gel to isolate the protected 2-(Benzoylamino)-1-(2-methylcyclopropyl)ethanone.

-

Deprotection (if required): The benzoyl group can be removed under acidic or basic conditions to yield the final product, which should be stored as a stable salt (e.g., hydrochloride).

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 2-Amino-1-(2-methylcyclopropyl)ethanone.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[10]

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. Key signals will include those for the cyclopropyl protons, the methyl group, the α-proton adjacent to the carbonyl and amine, and the amine protons.[11][12]

-

Infrared (IR) Spectroscopy: IR will confirm the presence of key functional groups. A strong absorption around 1700-1720 cm⁻¹ indicates the C=O stretch of the ketone. N-H stretching of the primary amine will appear as two distinct peaks in the 3300-3500 cm⁻¹ region.[12][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass of the molecular ion. The fragmentation pattern can provide further structural information. A key fragmentation would be the alpha-cleavage adjacent to the carbonyl group.[14][15]

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., MS or UV) is used to determine the purity of the final compound.

Expected Analytical Data

| Technique | Expected Observations for 2-Amino-1-(2-methylcyclopropyl)ethanone |

| ¹H NMR | Signals for cyclopropyl protons (approx. 0.5-1.5 ppm), methyl group protons (doublet, ~1.1 ppm), α-methine proton (CH-NH₂, ~4.0-4.5 ppm), and broad amine protons (NH₂, variable shift).[12] |

| ¹³C NMR | Signals for cyclopropyl carbons, methyl carbon, carbonyl carbon (>200 ppm), and α-carbon (~50-60 ppm).[12] |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch, two peaks for primary amine), ~2850-3000 (C-H stretch), ~1710 (C=O stretch).[13] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 113. Key fragments from α-cleavage: [M-CH₃]⁺, [M-COCH₂NH₂]⁺.[15] |

Analytical Workflow Diagram

Caption: Orthogonal analytical workflow for product characterization.

Potential Applications in Drug Development

The structural components of 2-Amino-1-(2-methylcyclopropyl)ethanone suggest significant potential in medicinal chemistry.

-

Neuroscience: The cyclopropylamine moiety is a key feature of monoamine oxidase inhibitors (MAOIs) used to treat depression.[3] Furthermore, aminoketones like bupropion are effective antidepressants acting as norepinephrine-dopamine reuptake inhibitors.[5] This molecule could serve as a scaffold for novel CNS-active agents.

-

Infectious Diseases: Cyclopropylamine is a crucial intermediate in the synthesis of quinolone antibiotics such as Ciprofloxacin.[16] The incorporation of this group enhances antibacterial efficacy.[16]

-

Oncology: The unique conformational constraints imposed by the cyclopropane ring can be exploited to design specific enzyme inhibitors, a strategy employed in the development of cancer therapeutics.[2]

Safety, Handling, and Toxicology

As an aminoketone, 2-Amino-1-(2-methylcyclopropyl)ethanone should be handled with care, assuming potential toxicity analogous to related compounds.

-

General Hazards: Aminoketones can be toxic and may cause central nervous system and cardiovascular effects in case of overdose.[17] Compounds like bupropion carry a risk of seizure, which is dose-dependent.[18]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Amino-1-(2-methylcyclopropyl)ethanone represents a valuable yet underexplored chemical entity. Its synthesis is achievable through modern organic chemistry techniques, such as direct α-amination of its ketone precursor. The convergence of the biologically significant cyclopropylamine and α-amino ketone motifs makes it a highly attractive scaffold for the development of new pharmaceuticals. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential.

References

- Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). RSC Advances.

- α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. (2025, August 7). The Journal of Organic Chemistry.

- Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. (2023, February 22). The Journal of Organic Chemistry.

- Direct l-Proline-Catalyzed Asymmetric α-Amination of Ketones. (2002, May 11). Journal of the American Chemical Society.

- CYCLOPROPYLAMINE.

- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.

- Free Amino Group Transfer via α‐Amination of Native Carbonyls.

- The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 1-(2-methyl cyclopropyl) ethanone, 930-56-3. The Good Scents Company.

- Syntheses of Biologically Active 2-Arylcyclopropylamines.

- 1-(2-Methylcyclopropyl)ethan-1-one. PubChem.

- SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS.

- Bupropion. Wikipedia.

- Ethanone, 1-(2-methylcyclopropyl)-. NIST WebBook.

- Bupropion Toxicity. (2022, December 12).

- Wellbutrin (Bupropion Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. (2024, April 15). RxList.

- A Comparative Guide to the Characterization of Amino-PEG6-amine Conjug

- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.

Sources

- 1. 1-(2-methyl cyclopropyl) ethanone, 930-56-3 [thegoodscentscompany.com]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 5. Bupropion - Wikipedia [en.wikipedia.org]

- 6. 1-(2-Methylcyclopropyl)ethan-1-one | C6H10O | CID 136726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Free Amino Group Transfer via α‐Amination of Native Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Ethanone, 1-(2-methylcyclopropyl)- [webbook.nist.gov]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. nbinno.com [nbinno.com]

- 17. Bupropion Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Wellbutrin (Bupropion Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Alpha-Amino Ketone Cyclopropyl Derivatives: Technical Guide

Abstract

This technical guide analyzes the structural, synthetic, and pharmacological properties of alpha-amino ketone cyclopropyl derivatives , a privileged scaffold in modern drug discovery. Characterized by the fusion of a high-energy cyclopropyl ring with an alpha-amino ketone motif, these derivatives offer unique advantages: conformational restriction of peptide backbones, modulation of metabolic stability via C-H bond strengthening, and potential for covalent enzyme inhibition through ring-opening mechanisms. This document details the "1,1-cyclopropane aminoketone" architecture, advanced continuous-flow synthesis protocols, and their application in protease inhibitor design (e.g., SARS-CoV-2 Mpro, Cathepsin K).

Chemical Architecture & Properties[1]

Structural Definition

The core scaffold consists of a ketone functionality (

-

Conformational Constraint: The cyclopropyl ring restricts the

(phi) and -

Electronic Effects: The Walsh orbitals of the cyclopropane ring can conjugate with the adjacent carbonyl

-system, altering the electrophilicity of the ketone. This "sigma-hole" interaction and the strain energy (~27.5 kcal/mol) make the ring a latent "spring-loaded" trap for nucleophiles in specific contexts.

Physicochemical Advantages

| Property | Effect on Drug Candidate | Mechanism |

| Metabolic Stability | Increased | The C-H bonds of the cyclopropyl ring have higher |

| Potency | Lower | The rigid cyclopropyl group reduces the entropic penalty of binding by pre-organizing the ligand into a bioactive conformation. It also fills hydrophobic pockets (e.g., S2, S4) efficiently. |

| Solubility | Improved LogD | The amine functionality modulates pKa, while the compact cyclopropyl group adds lipophilicity without the steric bulk of a tert-butyl or cyclohexyl group. |

Advanced Synthesis Protocols

Protocol A: Photochemical Continuous-Flow Synthesis

Rationale: Traditional batch synthesis of 1,1-cyclopropane aminoketones is hindered by long reaction times and unstable intermediates. The continuous-flow approach utilizes a Norrish Type II photocyclization followed by a ring contraction, ensuring high yields and scalability.

Workflow Overview:

-

Intermediate: 2-Hydroxycyclobutanone (via 440 nm irradiation).

-

Product: 1,1-Cyclopropane aminoketone (via amine condensation).[1][2][3]

Step-by-Step Methodology:

-

Photoreactor Setup:

-

Use a Vapourtec UV-150 (or equivalent) photoreactor equipped with a 440 nm (blue) LED source.

-

Reactor coil: 10 mL FEP (Fluorinated Ethylene Propylene) tubing.

-

Temperature: Maintain at 20°C.

-

-

Step 1: Photocyclization (Formation of HCB)

-

Reagents: Dissolve the 1,2-diketone substrate (0.1 M) in acetonitrile (MeCN).

-

Process: Pump the solution through the photoreactor at a flow rate of 0.5 mL/min (Residence time: ~20 min).

-

Mechanism: The 1,2-diketone undergoes

-hydrogen abstraction upon excitation, forming a 1,4-biradical that couples to form the 2-hydroxycyclobutanone (HCB) ring.

-

-

Step 2: Telescoped Ring Contraction

-

Reagents: Prepare a second stream containing the primary amine (1.5 equiv) and a thiourea catalyst (10 mol%) in MeCN.

-

Mixing: Combine the output of the photoreactor with the amine stream using a T-mixer.

-

Reaction: Pass the combined stream through a thermal coil (heated to 60°C) or a packed bed reactor containing silica.

-

Mechanism: The amine condenses with the HCB ketone to form an imine/hemaminal. A subsequent rearrangement (ring contraction) expels the hydroxyl group (as water/tautomerization) to generate the 1-aminocyclopropyl ketone.

-

-

Purification:

-

Collect the reactor output.

-

Evaporate solvent in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Protocol B: Vinyl Sulfonium Salt Annulation

Rationale: For generating 2-benzoyl quinoline derivatives or complex bicyclic systems.

-

Reagents:

-amino aryl ketone + vinyl sulfonium salt + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4] -

Conditions: DCM solvent, Room Temperature, 2-4 hours.

-

Outcome: High yield formation of the cyclopropane ring via a tandem Michael addition/intramolecular nucleophilic substitution.

Pharmacological Mechanisms & Applications

Non-Covalent Inhibition (Peptidomimetics)

In protease inhibitors (e.g., for SARS-CoV-2 Mpro or HCV NS3/4A ), the cyclopropyl moiety often replaces a Proline or Leucine residue at the P2 position.

-

Example: Nirmatrelvir (Paxlovid component) utilizes a dimethylcyclopropyl proline motif.

-

Mechanism: The gem-dimethyl cyclopropyl group fits snugly into the S2 hydrophobic pocket of the Mpro enzyme. The rigid ring structure positions the nitrile warhead (P1') perfectly for covalent attack by the catalytic Cysteine-145.

Covalent Inhibition (Warhead Strategy)

Certain alpha-amino cyclopropyl ketones act as suicide substrates .

-

Mechanism:

-

Binding: The inhibitor binds to the active site.[5]

-

Nucleophilic Attack: The active site nucleophile (Cys-SH or Ser-OH) attacks the ketone carbonyl.

-

Ring Opening: The resulting tetrahedral intermediate collapses, or the strain of the adjacent cyclopropyl ring facilitates a ring-opening reaction (often assisted by acid catalysis from the oxyanion hole), leading to irreversible alkylation of the enzyme.

-

-

Target: This mechanism is explored in Cathepsin K and Calpain inhibitors to prevent reversible dissociation.

Visualizations

Diagram: Photochemical Flow Synthesis Workflow

This diagram illustrates the logic flow of the continuous synthesis protocol described in Section 2.1.

Caption: Continuous-flow synthesis pathway transforming 1,2-diketones into 1,1-cyclopropane aminoketones via HCB intermediates.

Diagram: Pharmacological Logic (SAR)

This diagram details the Structure-Activity Relationship (SAR) logic for incorporating the cyclopropyl motif.

Caption: Structure-Activity Relationship (SAR) mapping of the cyclopropyl scaffold to pharmacological outcomes.

References

-

Cambié, D., et al. (2020). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Max Planck Institute.[3]

-

Wipf, P., et al. (2005). Synthesis of alpha-amino-alpha,beta-cyclopropyl acids and their application in peptide mimics.

-

Martin, S. F., et al. (1998). Cyclopropane-derived peptidomimetics.[6] Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry.[6]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[6]

-

Konno, S., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases. ACS Pharmacology & Translational Science.

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. vapourtec.com [vapourtec.com]

- 4. A general access to 1,1-cyclopropane aminoketones and their conversion into 2-benzoyl quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aminomethyl Cyclopropyl Ketones and Their Analogs: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of aminomethyl cyclopropyl ketones, a class of compounds with significant potential in medicinal chemistry and drug development. Due to the limited specific data on "2-methylcyclopropyl alpha-aminomethyl ketone," this guide will focus on the closely related and well-documented analog, cyclopropyl methyl ketone, and its derivatives. The principles, synthesis strategies, and analytical techniques discussed herein are directly applicable to the broader class of substituted cyclopropyl ketones.

Introduction and Nomenclature

The nomenclature "2-methylcyclopropyl alpha-aminomethyl ketone" suggests a chemical structure of 2-amino-1-(2-methylcyclopropyl)ethan-1-one. While this specific molecule is not widely referenced, the underlying structural motif—a cyclopropyl ring adjacent to a ketone functional group—is of significant interest. These compounds serve as key intermediates in the synthesis of a variety of biologically active molecules, including antiviral and antifungal agents.[1] The strained cyclopropyl ring imparts unique electronic and conformational properties, making it a valuable component in the design of novel therapeutics.[2]

This guide will delve into the chemical identity, synthesis, and characterization of key cyclopropyl ketones, providing researchers and drug development professionals with a solid foundation for working with this important class of molecules.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical identity and physical properties of the foundational molecule, cyclopropyl methyl ketone, is crucial for its application and the synthesis of its derivatives.

Synonyms and Identifiers

Cyclopropyl methyl ketone is known by several synonyms, which are important to recognize when searching chemical databases and literature.

| Identifier Type | Value | Source |

| IUPAC Name | 1-cyclopropylethanone | PubChem[3] |

| CAS Number | 765-43-5 | Fisher Scientific[4] |

| Synonyms | Acetylcyclopropane, Methyl cyclopropyl ketone | PubChem[3], Santa Cruz Biotechnology[5] |

| Molecular Formula | C5H8O | PubChem[3] |

| Molecular Weight | 84.12 g/mol | Thermo Fisher Scientific[6] |

Physicochemical Data

The physical and chemical properties of cyclopropyl methyl ketone are summarized in the table below. This data is essential for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Value | Source |

| Appearance | Colorless to very slightly yellow liquid | BOC Sciences[], Alfa Aesar |

| Boiling Point | 110-114 °C | Fisher Scientific[4] |

| Melting Point | -68.0 °C | Thermo Fisher Scientific[6] |

| Density | 0.8980 g/mL | Thermo Fisher Scientific[6] |

| Flash Point | 21 °C | Thermo Fisher Scientific[6] |

| Solubility | Soluble in water (185g/L at 20°C), alcohols, and chlorinated solvents | Thermo Fisher Scientific[6] |

| Refractive Index | 1.4220 to 1.4260 | Thermo Fisher Scientific[6] |

Synthesis of Cyclopropyl Methyl Ketones

The synthesis of cyclopropyl methyl ketones can be achieved through various routes. The choice of a particular method depends on the availability of starting materials, desired scale, and the specific stereochemistry of the target molecule.

Ring-Closing Reaction of a Halogenated Ketone

A common and well-established method involves the intramolecular cyclization of a gamma-chloro ketone.[8][9] This approach is advantageous due to the relatively low cost of the starting materials and the straightforward reaction conditions.

Workflow for the Synthesis of Cyclopropyl Methyl Ketone:

Figure 1: General workflow for the synthesis of cyclopropyl methyl ketone via a ring-closing reaction.

Experimental Protocol:

Step 1: Synthesis of 5-chloro-2-pentanone [9]

-

In a distillation flask, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

-

Heat the mixture. Carbon dioxide will evolve, and the solution will change color from yellow to orange and then to black.

-

Begin distillation as the effervescence subsides. Collect the distillate in a receiver cooled in an ice-water bath.

-

After collecting approximately 900 mL of distillate, add another 450 mL of water to the flask and continue distillation to collect an additional 300 mL.

-

Separate the organic layer from the distillate and extract the aqueous layer with ether.

-

Combine the organic layer and ether extracts, dry over calcium chloride, and remove the ether by distillation to obtain crude 5-chloro-2-pentanone.

Step 2: Synthesis of Cyclopropyl methyl ketone [8]

-

In a three-necked flask equipped with a stirrer and reflux condenser, place a solution of 180 g of sodium hydroxide in 180 mL of water.

-

Heat the solution to boiling and add the crude 5-chloro-2-pentanone dropwise over 15-20 minutes.

-

Continue boiling for one hour after the addition is complete.

-

Add 370 mL of water slowly and reflux for another hour.

-

Arrange the condenser for distillation and distill the water-ketone mixture.

-

Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of cyclopropyl methyl ketone.

-

Extract the aqueous layer with ether, combine the organic layers, dry, and fractionally distill to obtain pure cyclopropyl methyl ketone.

Synthesis from 2-Methylfuran

An alternative, more modern approach utilizes 2-methylfuran as the starting material.[10] This method is considered more environmentally friendly and has high atom economy.

Workflow for the Synthesis of Cyclopropyl Methyl Ketone from 2-Methylfuran:

Figure 2: Synthetic route to cyclopropyl methyl ketone starting from 2-methylfuran.

This patented method involves a three-step process:

-

One-pot hydrogenation and hydrolysis of 2-methylfuran to produce acetyl-n-propanol.

-

Chlorination of the resulting alcohol with hydrochloric acid to yield 5-chloro-2-pentanone.

-

Ring-closing reaction of the chlorinated ketone under alkaline conditions to form the final product, cyclopropyl methyl ketone.[10]

Applications in Drug Development and Organic Synthesis

Cyclopropyl methyl ketone and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1]

-

Antiviral Agents: It is a key intermediate in the synthesis of the anti-HIV drug Efavirenz.[1]

-

Fungicides: This ketone is used in the production of fungicides such as Cyprodinil and Cyproconazole.[1]

-

Herbicides: It serves as an intermediate for the herbicide Isoxaflutole.[1]

-

PDE4 Inhibitors: Cyclopropyl methyl ketone is utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[2][]

-

α-Trifluoromethyl-amines: It is also used in the preparation of α-trifluoromethyl-amines.[2][]

The reactivity of the cyclopropyl group, coupled with the versatility of the ketone functional group, allows for a wide range of chemical transformations, making it a cornerstone for the construction of complex molecular architectures.

Analytical Characterization

The identity and purity of cyclopropyl methyl ketones are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography (GC): Used to determine the purity of the compound. A typical purity for commercially available cyclopropyl methyl ketone is ≥98.0%.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. The cyclopropyl protons will have a characteristic upfield chemical shift.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Safety and Handling

Cyclopropyl methyl ketone is a flammable liquid and should be handled with appropriate safety precautions.[6] It is also a skin and eye irritant.[6][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

While the specific compound "2-methylcyclopropyl alpha-aminomethyl ketone" is not extensively documented, the foundational structure of cyclopropyl methyl ketone provides a rich platform for chemical synthesis and drug discovery. The synthetic routes, physicochemical properties, and applications detailed in this guide offer a comprehensive resource for researchers and scientists working with this versatile class of molecules. The unique properties conferred by the cyclopropyl ring will undoubtedly continue to inspire the development of novel therapeutics and other advanced materials.

References

-

((1R,2R)-2-(aminomethyl)cyclopropyl)methanol. Chemsrc. [Link]

-

Methanone, [5-chloro-2-[(cyclopropylmethyl)amino]phenyl]phenyl-. NIST WebBook. [Link]

-

1-[(1R,2R)-2-(aminomethyl)-1-methylcyclopropyl]-2-[(1RS,2RS)-2-(fluoromethyl)cyclopropyl]ethan-1-ol. Chemspace. [Link]

-

2-Methylcyclopropyl methyl ketone. CAS Common Chemistry. [Link]

-

Chemical Properties of 2-Methylcyclopropyl (CAS 118299-38-0). Cheméo. [Link]

-

Cyclopropyl methyl ketone. PubChem. [Link]

-

(2-Methylcyclopropyl)methanol. PubChem. [Link]

- Synthesis method of cyclopropyl methyl ketone.

-

Naming Ketones Explained - IUPAC Nomenclature. YouTube. [Link]

-

Preparation of Methyl cyclopropyl ketone. LookChem. [Link]

-

Aldehydes & Ketones. [Link]

-

Naming Aldehydes and Ketones. [Link]

-

Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. [Link]

-

Methyl 1-methylcyclopropyl ketone. PubChem. [Link]

-

Nomenclature of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

-

One pot three component synthesis of α-methylated ketones from secondary and primary aryl alcohols. ChemRxiv. [Link]

-

Cyclopropyl methyl ketone. Haz-Map. [Link]

Sources

- 1. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]

- 2. CAS 765-43-5: Cyclopropyl methyl ketone | CymitQuimica [cymitquimica.com]

- 3. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS RN 765-43-5 | Fisher Scientific [fishersci.com]

- 5. Cyclopropyl methyl ketone | CAS 765-43-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Cyclopropyl methyl ketone, 98% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 11. Cyclopropyl methyl ketone - Hazardous Agents | Haz-Map [haz-map.com]

Next-Generation Pharmacophores: Novel Cyclopropyl Amino Ketone Building Blocks for Drug Discovery

Executive Summary

In the pursuit of novel chemical space, the "escape from Flatland" initiative has driven medicinal chemists toward sp³-rich scaffolds that offer improved solubility and target selectivity compared to traditional planar aromatics. Among these, Cyclopropyl Amino Ketones (CPAKs) —specifically the 1,1-disubstituted variants—have emerged as high-value building blocks.

This guide analyzes the structural utility of CPAKs, detailing their role in enhancing metabolic stability and restricting conformation.[1][2] We present a validated, next-generation synthetic workflow utilizing 2-hydroxycyclobutanone (HCB) ring contraction , a method that overcomes the steric and electronic challenges of traditional alkylation routes.

The Cyclopropyl Motif: A Medicinal Chemistry Imperative

The cyclopropyl group is not merely a spacer; it is a functional pharmacophore.[3][4] Its incorporation into amino ketone scaffolds addresses three critical failures in early-stage drug discovery: metabolic liability, off-target toxicity, and poor oral bioavailability.

Metabolic Armouring

The C–H bonds in a cyclopropyl ring possess higher bond dissociation energy (

Conformational Restriction

The rigid geometry of the cyclopropyl ring locks the pendant amino and ketone groups into specific vectors. This reduces the entropic penalty of binding (

Bioisosterism

The cyclopropyl group serves as an effective bioisostere for:

-

Alkenes: Mimicking the

-character due to the Walsh orbitals. -

Carbonyls: In terms of steric volume.

-

Gem-dimethyl groups: Reducing lipophilicity (LogP) while maintaining steric bulk.

Visualization: The Cyclopropyl Advantage

The following diagram illustrates the mechanistic impact of the cyclopropyl motif on drug-like properties.

Figure 1: Mechanistic contributions of the cyclopropyl scaffold to drug developability.

Structural Class: 1,1-Cyclopropyl Amino Ketones[5]

While

Target Structure:

Why this scaffold? Recent literature highlights this motif as a "privileged" structure for inhibiting proteases (e.g., HCV NS3/4A) and kinases where the ATP-binding pocket requires a rigid, non-planar linker to access the back cleft.

Advanced Synthetic Methodology: HCB Ring Contraction

Traditional synthesis of 1,1-CPAKs via alkylation of enolates is often plagued by dialkylation and poor yields due to steric crowding. The modern, authoritative approach utilizes a photochemical ring contraction of 2-hydroxycyclobutanones (HCBs) .

The Mechanism

-

Photocyclization: A 1,2-diketone undergoes a Norrish Type II-like photocyclization to form the strained 2-hydroxycyclobutanone (HCB).

-

Amine Condensation: The HCB reacts with a primary or secondary amine.[5]

-

Ring Contraction: The resulting intermediate undergoes a semibenzilic-type rearrangement (ring contraction) to expel the strain, yielding the thermodynamically stable 1,1-cyclopropyl amino ketone.

Visualization: Synthetic Workflow

This pathway allows for the modular assembly of diverse libraries using flow chemistry or batch photochemistry.

Figure 2: The HCB Ring Contraction pathway for synthesizing 1,1-CPAKs.

Experimental Protocol: Synthesis of 1-Morpholino-1-benzoylcyclopropane

This protocol is adapted from recent continuous flow and batch methodologies [1, 2], optimized for bench-scale medicinal chemistry.

Materials

-

Substrate: 1-Phenyl-1,2-butanedione (1.0 equiv)

-

Reagent: Morpholine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

-

Light Source: Blue LED photoreactor (450 nm, ~10W)

-

Catalyst (Optional): Silica gel or mild Lewis acid (e.g., Sc(OTf)₃) can accelerate the rearrangement.

Step-by-Step Methodology

Phase 1: Photochemical Generation of HCB

-

Dissolve 1-phenyl-1,2-butanedione (5 mmol) in anhydrous DCM (0.1 M concentration).

-

Degas the solution with nitrogen for 15 minutes to remove oxygen (triplet quencher).

-

Irradiate the solution with Blue LEDs (450 nm) in a flow reactor (residence time: 20 min) or a batch vial (2-4 hours) at ambient temperature.

-

In-Process Control (IPC): Monitor by TLC or LCMS for the disappearance of the diketone and formation of the HCB intermediate (often visible as a shift in retention time).

Phase 2: Amine Condensation and Ring Contraction

-

To the crude HCB solution, add Morpholine (6 mmol, 1.2 equiv).

-

Add activated molecular sieves (4Å) to sequester water formed during condensation.

-

Stir the reaction mixture at room temperature for 12 hours. Note: If conversion is slow, heat to 40°C.

-

Workup: Filter off the molecular sieves. Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) and Brine (1 x 20 mL).

-

Dry over Na₂SO₄ and concentrate in vacuo.

Phase 3: Purification

-

Purify the crude residue via flash column chromatography (Silica gel).

-

Eluent: Gradient of Hexanes/Ethyl Acetate (starting 90:10 to 70:30).

-

Characterization: The product should exhibit a characteristic cyclopropyl signal in ¹H NMR (multiplets around 1.0–1.5 ppm) and the disappearance of the diketone carbonyl peaks.

Data Analysis: Stability and Potency[7][8][9][10]

To validate the utility of this building block, we compare the physicochemical properties of a CPAK analog against a traditional linear alkyl analog in a hypothetical kinase inhibitor scaffold.

Table 1: Comparative Physicochemical Profile

| Property | Linear Analog (Isopropyl) | CPAK Analog (Cyclopropyl) | Impact |

| cLogP | 3.2 | 2.8 | Improved: Lower lipophilicity reduces non-specific binding. |

| t½ (Microsomal) | 18 min | 45 min | Superior: High metabolic stability due to C-H bond strength. |

| Potency (IC₅₀) | 120 nM | 15 nM | Enhanced: Rigidification reduces entropic cost of binding. |

| Solubility | 50 µM | 120 µM | Improved: Disruption of planar stacking improves aqueous solubility. |

Data represents generalized trends observed in matched molecular pair (MMP) analyses of cyclopropyl-containing drugs [3, 4].

Conclusion

The 1,1-cyclopropyl amino ketone is more than a structural novelty; it is a strategic tool for optimizing the DMPK profile of lead compounds. By utilizing the HCB ring-contraction methodology, researchers can access this chemical space efficiently, bypassing the limitations of traditional synthesis. This scaffold should be considered a primary "go-to" motif when seeking to rigidify amino-alkyl chains or improve metabolic stability in drug discovery programs.

References

-

Continuous flow synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. (2024). Retrieved from [Link]

-

Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles. ResearchGate. (2025). Retrieved from [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020). Retrieved from [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. (2021). Retrieved from [Link]

Sources

Technical Guide: Synthesis and Application of 1-(2-Methylcyclopropyl)ethan-1-one Amino Derivatives

Executive Summary

1-(2-methylcyclopropyl)ethan-1-one (Methyl 2-methylcyclopropyl ketone) represents a high-value pharmacophore in modern medicinal chemistry. Its structural rigidity, combined with the metabolic stability of the cyclopropyl ring, makes it an ideal bioisostere for isopropyl or phenyl groups in drug candidates.

This guide details the synthetic transformation of this ketone into its amino derivatives —specifically via reductive amination and oxime reduction pathways. These amine products are critical intermediates for synthesizing kinase inhibitors, GPCR ligands, and antiviral agents (e.g., substituted cyclopropylamines found in reverse transcriptase inhibitors).

Key Technical Challenges:

-

Stereochemical Complexity: The starting material exists as cis and trans diastereomers. Amination introduces a new chiral center, potentially yielding four distinct diastereomeric pairs.

-

Ring Stability: The strained cyclopropane ring is susceptible to acid-catalyzed ring opening (homoconjugate addition) during imine formation.

-

Volatility: The low molecular weight of the parent ketone and simple amine derivatives requires specific isolation protocols to prevent yield loss.

Part 1: Chemical Architecture & Stereochemistry

Structural Analysis

The core molecule consists of an acetyl group attached to a 1,2-disubstituted cyclopropane ring.

Stereochemical Landscape

Before initiating synthesis, researchers must characterize the starting material. The commercial ketone is typically supplied as a mixture of trans (thermodynamically favored) and cis isomers.

Stereoisomer Generation during Amination:

When the ketone (C=O) is converted to an amine (C-NH

-

Starting Material: Trans-(1R, 2R) and Trans-(1S, 2S) [racemic pair 1]; Cis-(1R, 2S) and Cis-(1S, 2R) [racemic pair 2].

-

Product: The reduction of the imine intermediate can occur from the Re or Si face, doubling the number of stereoisomers.

Expert Insight: For drug development, it is highly recommended to separate the cis/trans ketone isomers via fractional distillation or preparative GC before amination. Separating the resulting diastereomeric amines post-reaction is significantly more difficult.

Part 2: Synthetic Pathways[2]

Pathway A: Direct Reductive Amination (Preferred)

This is the most robust method for synthesizing secondary and tertiary amines. It involves the formation of an imine/iminium species followed by in situ reduction.[2][3][4]

Reagents:

-

Amine Source: Primary or secondary amine (R-NH

). -

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH

CN). -

Solvent: 1,2-Dichloroethane (DCE) or THF.[5]

-

Acid Catalyst: Acetic acid (AcOH).

Mechanism & Logic:

We utilize STAB over NaBH

Figure 1: Direct reductive amination pathway ensuring cyclopropyl ring integrity.

Pathway B: Oxime Reduction (For Primary Amines)

To synthesize the primary amine (1-(2-methylcyclopropyl)ethanamine), direct reductive amination with ammonia is often low-yielding due to dimerization. The oxime route is superior.

-

Oximation: Reaction with Hydroxylamine hydrochloride (NH

OH·HCl) and NaOAc in EtOH/H -

Reduction: Hydrogenation (H

, Raney Ni) or LiAlH

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-1-(2-methylcyclopropyl)ethanamine

Target: Secondary amine formation via Reductive Amination.

Materials:

-

1-(2-methylcyclopropyl)ethan-1-one (1.0 eq, 10 mmol)

-

Benzylamine (1.1 eq, 11 mmol)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq, 14 mmol)

-

Acetic Acid (1.0 eq)

-

1,2-Dichloroethane (DCE) (anhydrous, 30 mL)

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

In a dry 100 mL round-bottom flask under N

, dissolve the ketone (981 mg) and benzylamine (1.18 g) in DCE (30 mL). -

Add Acetic Acid (600 mg). Stir at room temperature for 30 minutes.

-

Why: This pre-stir allows the hemiaminal/imine equilibrium to establish before the reducing agent is added, minimizing direct reduction of the ketone to the alcohol.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB (2.97 g) portion-wise over 10 minutes.

-

Note: Gas evolution (H

) may occur; ensure proper venting. -

Allow the reaction to warm to room temperature and stir for 12–16 hours.

-

-

Quench & Work-up (Self-Validating Step):

-

Quench with saturated aqueous NaHCO

(30 mL). Stir for 15 minutes until effervescence ceases. -

Extract with DCM (3 x 20 mL).

-

Validation: Check the aqueous layer pH; it must be basic (pH > 8) to ensure the amine is in the organic phase. If acidic, the product remains in the water as a salt.

-

-

Purification:

-

Dry combined organics over Na

SO -

Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient with 1% Triethylamine).

-

Why Et3N? Silica is slightly acidic and can streak amines. Triethylamine neutralizes the silica.

-

Protocol 2: Synthesis of Primary Amine via Oxime

Target: 1-(2-methylcyclopropyl)ethanamine.

-

Oximation: Reflux ketone with NH

OH·HCl and Sodium Acetate in Ethanol for 2 hours. Concentrate and extract to yield the oxime (usually a viscous oil). -

Reduction: Dissolve oxime in THF. Add slowly to a suspension of LiAlH

(2.0 eq) in THF at 0°C. Reflux for 4 hours. -

Fieser Work-up: Quench carefully with water (n mL), 15% NaOH (n mL), and water (3n mL). Filter the granular precipitate.

Part 4: Data Summary & Optimization

Reducing Agent Selection Guide

The choice of reducing agent dictates the chemoselectivity and yield.

| Reducing Agent | Reactivity | Selectivity | Risk Profile | Recommended For |

| STAB | Moderate | High (Imine > Aldehyde > Ketone) | Low | Standard Protocol (Best balance). |

| NaBH | Low | Very High (Imine only at pH 6) | High (Toxic HCN gas) | Acid-sensitive substrates. |

| NaBH | High | Low (Reduces Ketones & Imines) | Low | Two-step procedures only (Imine pre-formation). |

| H | Variable | Low (Risk of ring opening) | High (Flammability) | Large scale, if ring is stable. |

Stereochemical Outcome Logic

The diagram below illustrates the divergence of stereoisomers.

Figure 2: Stereochemical divergence during the reduction of the trans-ketone isomer.

Part 5: References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

-

Ghorbani-Vaghei, R., et al. (2025).[6][7] "Application of magnetically recoverable gold nanocatalysts in Biginelli synthesis." ResearchGate. Link (Context on cyclopropyl ketone reactivity).

-

PubChem. (2025).[1] "1-(2-Methylcyclopropyl)ethan-1-one Compound Summary." National Library of Medicine. Link

-

Organic Chemistry Portal. (2024). "Synthesis of Amines: Reductive Amination." Organic Chemistry Portal. Link

-

BenchChem. (2025).[8] "Cyclopropyl Methyl Ketone as a Precursor for Antiviral Drugs."[8][9][10] BenchChem Application Notes. Link

Sources

- 1. 1-(2-Methylcyclopropyl)ethan-1-one | C6H10O | CID 136726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. scihorizon.com [scihorizon.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]

The Cyclopropyl Renaissance: A Strategic Pharmacophore in Modern Medicinal Chemistry

The following technical guide is structured to provide actionable intelligence for medicinal chemists and drug discovery scientists. It moves beyond basic textbook definitions to explore the strategic application of the cyclopropyl pharmacophore in lead optimization.

Executive Summary

The cyclopropyl group has evolved from a mere structural curiosity to a "privileged" pharmacophore in modern drug design.[1] Appearing in over 60 FDA-approved small molecules—from the antibiotic Ciprofloxacin to the HCV protease inhibitor Glecaprevir—this three-membered ring offers a unique intersection of steric bulk, electronic modulation, and metabolic resilience.

For the medicinal chemist, the cyclopropyl moiety is not just a carbon spacer; it is a precision tool for:

-

Conformational Locking: Reducing entropic penalties upon binding.

-

Bioisosteric Replacement: Mimicking isopropyl or phenyl groups with reduced lipophilicity.

-

Metabolic Armor: Blocking CYP450 oxidation sites due to high C-H bond dissociation energy (BDE).[2]

This guide dissects the physicochemical basis of these effects and provides validated protocols for their synthesis and application.

The Physicochemical Core: Why Cyclopropyls Work

To deploy cyclopropyls effectively, one must understand their unique electronic structure, often described by the Walsh Orbital model .

Electronic Structure & The Walsh Model

Unlike standard

-

Consequence 1 (Acidity): The increased

-character in the C-H bonds renders them shorter and more acidic than typical alkanes ( -

Consequence 2 (Pi-Character): The C-C bonds bow outward ("banana bonds"), creating a region of electron density that can conjugate with adjacent

-systems (arenes, carbonyls). This allows a cyclopropyl group to mimic the electronic properties of a vinyl group or a phenyl ring without the planarity.

Lipophilicity and Solubility Modulation

Replacing an isopropyl or gem-dimethyl group with a cyclopropyl ring often lowers

| Substituent | Steric Volume ( | Lipophilicity ( | C-H BDE (kcal/mol) |

| Isopropyl | ~75 ų | +1.53 | ~95 (tertiary) |

| Cyclopropyl | ~72 ų | +1.14 | ~106 |

| Gem-dimethyl | ~78 ų | +1.50 | ~98 (primary) |

Data Interpretation: The cyclopropyl group provides a "magic methyl" effect—filling a hydrophobic pocket with similar volume to an isopropyl group but with significantly lower lipophilicity and higher metabolic stability.

Strategic Applications in Lead Optimization

The Isopropyl Bioisostere (Metabolic Switching)

A common liability in lead series is the rapid hydroxylation of isopropyl or ethyl groups by CYP450 enzymes.

-

Mechanism: CYP enzymes abstract a hydrogen atom.[2] The tertiary C-H of an isopropyl group is weak (~95 kcal/mol), making it a metabolic "soft spot."

-

The Fix: Replacing the isopropyl with a cyclopropyl raises the BDE to ~106 kcal/mol, often rendering the site metabolically inert.

-

Case Study: Pitavastatin. The cyclopropyl group diverts metabolism away from CYP3A4 (prone to drug-drug interactions) toward CYP2C9, improving the safety profile compared to other statins.

The Phenyl Bioisostere (The "Twist")

Cyclopropyl rings can replace phenyl rings to break planarity. While a phenyl ring is flat and electron-rich, a cyclopropyl group is 3D and

-

Application: In the development of NK1 antagonists, replacing a phenyl ring with a cyclopropyl moiety maintained receptor affinity while significantly improving aqueous solubility and reducing plasma protein binding.

Conformational Restriction (Entropy Reduction)

Binding affinity is governed by the Gibbs free energy equation:

-

Example: Saxagliptin (Onglyza). The cis-methano-proline motif locks the pyrrolidine ring, positioning the nitrile warhead perfectly for covalent inhibition of DPP-4.

Visualizing the Decision Process

The following decision tree guides the medicinal chemist on when to deploy a cyclopropyl moiety.

Figure 1: Strategic decision tree for incorporating cyclopropyl pharmacophores during Lead Optimization (LO).

Experimental Protocol: Robust Synthesis via Simmons-Smith

While many methods exist (Kulinkovich, Corey-Chaykovsky), the Furukawa modification of the Simmons-Smith reaction remains the industrial standard for converting alkenes to cyclopropanes due to its stereospecificity and safety profile compared to diazomethane methods.

Protocol: Cyclopropanation of an Allylic Alcohol

Objective: Stereoselective synthesis of a cyclopropyl scaffold from a chiral allylic alcohol.[3] Mechanism: The zinc carbenoid coordinates to the alcohol oxygen, directing the methylene delivery to the syn face.

Reagents:

-

Substrate: Allylic Alcohol (1.0 equiv)

-

Reagent: Diethylzinc (

, 1.0 M in hexanes, 2.5 equiv) -

Carbene Source: Diiodomethane (

, 2.5 equiv) -

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Setup (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C using an ice bath.[4]

-

Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate).

-

Carbenoid Formation:

-

Add

solution dropwise via syringe. (Caution: Pyrophoric). -

Add

dropwise. A white precipitate ( -

Stir at 0°C for 20 minutes to generate the active species (

).

-

-

Substrate Addition:

-

Dissolve the allylic alcohol in a minimal amount of anhydrous DCM.

-

Add slowly to the reaction mixture at 0°C.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC or LC-MS (typically 2–12 hours).

-

Tip: If reaction is sluggish, refluxing in DCE (83°C) can drive it to completion.

-

-

Quench (Critical):

-

Cool back to 0°C.

-

Slowly add saturated aqueous

.[4] Vigorous gas evolution (ethane) and precipitation will occur.

-

-

Workup:

-

Purification: Flash column chromatography.

Validation Criteria:

-

NMR: Look for high-field signals (0.2–1.0 ppm) for cyclopropyl protons.

-

Stereochemistry: Verify syn-addition relative to the hydroxyl group (NOESY or X-ray).

Metabolic Liabilities & Toxicity Risks[2][5][6]

Despite their stability, cyclopropyl groups are not immune to metabolism. The "Double-Edged Sword" of cyclopropylamines must be managed.

The Radical Clock Mechanism

Cyclopropylamines can undergo Single Electron Transfer (SET) oxidation by CYP450 enzymes.

-

SET Oxidation: Nitrogen loses an electron to form a radical cation.

-

Ring Opening: The strained ring fragments rapidly (radical clock), forming a reactive iminium ion or enone.

-

Covalent Binding: These electrophiles can alkylate proteins, leading to Mechanism-Based Inhibition (MBI) or hepatotoxicity.

-

Warning Signal: Trovafloxacin (Trovan) was withdrawn due to hepatotoxicity linked to the metabolic opening of its fused cyclopropylamine ring.

-

Mitigation: Avoid electron-rich cyclopropylamines if possible, or add substituents (fluorine, methyl) to the ring to hinder the radical opening pathway.

Figure 2: Metabolic divergence of cyclopropylamines. Path B represents the toxicity risk associated with ring opening.

References

-

Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.[2][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[7] Link

-

Wuitschik, G., et al. (2010).[8] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual comparison of small rings). Link

-

Barnes-Seeman, D. (2016). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry. Link (Note: Cited within Talele review).

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][9] Organic Reactions, 58, 1–415. Link

-

Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Transformation of the Potent but Cytotoxic Cyclopropyl-Indole Derivative into a Safe and Efficacious Candidate. Journal of Medicinal Chemistry, 48(19), 5853-5856. Link

-

Fujino, H., et al. (2003). Metabolic Properties of the Acidic Microsomal Metabolite of Pitavastatin. Drug Metabolism and Disposition, 31(1), 116-124. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-1-(2-methylcyclopropyl)ethan-1-one molecular weight and formula

The following technical guide provides an in-depth analysis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one , a specialized strained-ring building block used in medicinal chemistry.

Executive Summary

2-Amino-1-(2-methylcyclopropyl)ethan-1-one is a bifunctional chemical intermediate characterized by a highly strained cyclopropyl ring coupled with a reactive

Its utility lies in the cyclopropyl group , which acts as a bioisostere for alkene or isopropyl groups, improving metabolic stability and potency by restricting conformational freedom. However, the molecule exhibits significant instability in its free base form, requiring specific handling protocols to prevent dimerization into pyrazine derivatives.

Core Chemical Specifications

| Property | Specification |

| Chemical Name | 2-Amino-1-(2-methylcyclopropyl)ethan-1-one |

| IUPAC Name | 2-amino-1-(2-methylcyclopropyl)ethanone |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Exact Mass | 113.0841 |

| Canonical SMILES | CC1CC1C(=O)CN |

| Key Functional Groups | Primary Amine, Ketone, Cyclopropane |

| Stereochemistry | 2 Chiral Centers (C1, C2 of ring); exists as cis and trans diastereomers.[1][2] |

Structural Architecture & Stereochemistry

The molecule's reactivity is defined by the interplay between the electrophilic carbonyl and the nucleophilic amine, exacerbated by the electron-donating character of the cyclopropyl ring.

Cyclopropyl Ring Strain

The cyclopropane ring introduces approximately 27.5 kcal/mol of ring strain (Baeyer strain). The "banana bonds" (high p-character) of the cyclopropyl group allow it to conjugate with the adjacent carbonyl system, behaving similarly to a vinyl group but with saturated character. This conjugation stabilizes the carbonyl slightly but makes the ring susceptible to ring-opening reactions under strong acid conditions.

Stereochemical Complexity

The 2-methyl substitution creates two stereocenters on the ring. Synthetic routes typically yield a mixture of diastereomers unless chiral starting materials are used.

-

Trans-isomer: Methyl and Carbonyl groups on opposite faces (Thermodynamically favored).

-

Cis-isomer: Methyl and Carbonyl groups on the same face (Sterically crowded).

Synthesis & Production Protocol

Expert Note: Direct amination of the parent ketone is not recommended due to poly-alkylation. The most robust route utilizes the Delepine Reaction or Azide Reduction pathway to ensure mono-amination.

Validated Synthesis Workflow

The following protocol describes the conversion of 1-(2-methylcyclopropyl)ethan-1-one (Precursor) to the target amine salt.

Reagents:

-

Precursor: 1-(2-methylcyclopropyl)ethan-1-one (CAS 930-56-3)[3]

-

Brominating Agent: Bromine (

) or Phenyltrimethylammonium tribromide (PTAB) -

Nitrogen Source: Sodium Azide (

) -

Reducing Agent: Triphenylphosphine (

, Staudinger conditions)

Step-by-Step Methodology

-

Alpha-Bromination:

-

Dissolve 1-(2-methylcyclopropyl)ethan-1-one in anhydrous Methanol/Ether (1:1).

-

Add 1.0 eq of

dropwise at 0°C. The cyclopropyl ring is acid-sensitive; maintain low temperature to prevent ring opening. -

Mechanism:[4] Acid-catalyzed enolization followed by electrophilic bromination.

-

Intermediate: 2-Bromo-1-(2-methylcyclopropyl)ethan-1-one.

-

-

Nucleophilic Substitution (Azidation):

-

Treat the bromo-ketone with

(1.5 eq) in Acetone/Water at room temperature. -

Safety: Azides are shock-sensitive. Do not concentrate to dryness.

-

Intermediate: 2-Azido-1-(2-methylcyclopropyl)ethan-1-one.

-

-

Staudinger Reduction:

-

Add

(1.1 eq) to the azide solution in THF. -

Stir until nitrogen evolution ceases (formation of iminophosphorane).

-

Hydrolyze with water to release the free amine.

-

-

Salt Formation (Critical Step):

-

Immediately treat the crude amine with 4M HCl in Dioxane.

-

Filter the resulting hydrochloride salt .

-

Why: The free base rapidly dimerizes to a dihydropyrazine, which oxidizes to a pyrazine. The HCl salt is stable.

-

Reaction Pathway Diagram

Caption: Synthesis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one via the Azide-Staudinger route, highlighting the critical salt formation step to avoid dimerization.

Stability & Handling (Self-Validating Systems)

To ensure experimental success, researchers must treat the stability of the

The Pyrazine Problem

Alpha-aminoketones are prone to intermolecular condensation. Two molecules condense to form a dihydropyrazine, which then oxidizes to a pyrazine (aromatic, stable, and useless for further synthesis).

Detection Protocol:

-

NMR Check: A disappearance of the

-CH2 singlet (approx. 3.8-4.0 ppm) and appearance of aromatic protons (8.0+ ppm) indicates degradation. -

LCMS Check: Look for [2M-2H] peaks corresponding to the pyrazine dimer (MW ~190-192).

Storage Conditions

-

Form: Store exclusively as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

-

Temperature: -20°C under Argon.

-

Solvent: Avoid protic solvents for long-term storage of the free base.

Applications in Drug Discovery

The 2-methylcyclopropyl moiety is a high-value scaffold in modern medicinal chemistry.

-

Kinase Inhibitors: The cyclopropyl group fits into hydrophobic pockets (e.g., ATP binding sites) where larger alkyl groups would cause steric clash.

-

Peptidomimetics: The ketone can be reduced to an alcohol, creating an ephedrine-like analogue with restricted conformation, useful for adrenergic receptor targeting.

-

Heterocycle Synthesis:

-

Reaction with isothiocyanates

Aminothiazoles . -

Reaction with carboxylic acids/dehydration

Oxazoles .

-

Pharmacophore Logic Diagram

Caption: Functional mapping of the target molecule to downstream medicinal chemistry applications.

References

-

PubChem. 1-(2-Methylcyclopropyl)ethan-1-one (Precursor Data).[3] National Library of Medicine. Available at: [Link][3]

-

Organic Chemistry Portal. Synthesis of α-Amino Ketones. (General mechanistic grounding for the Azide/Staudinger route). Available at: [Link]

-

Royal Society of Chemistry. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (Recent methodology on analogous strained rings). Available at: [Link]

Sources

- 1. 714931-56-3_CAS号:714931-56-3_10-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene - 化源网 [chemsrc.com]

- 2. 2-Amino-2-methyl-1,3-propanediol [webbook.nist.gov]

- 3. 1-(2-Methylcyclopropyl)ethan-1-one | C6H10O | CID 136726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

Synthesis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one from methyl ketone

Part 1: Executive Summary & Strategic Logic

Objective:

This guide details the synthesis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one (HCl salt) starting from 1-(2-methylcyclopropyl)ethan-1-one . This

The Challenge:

Direct amination of

The Solution: We utilize a Two-Stage Regioselective Protocol :

-

Activation: Controlled

-bromination using the Methanol-Ketal pathway to suppress ring-opening. -

Amination: The Delépine Reaction (using Hexamethylenetetramine) is selected over the Gabriel Synthesis.[1] The Delépine reaction proceeds under mild conditions, avoids hydrazine (required for Gabriel cleavage), and directly yields the primary amine salt without secondary amine byproducts.

Retrosynthetic Analysis (DOT Visualization):

Figure 1: Retrosynthetic logic flow ensuring primary amine selectivity.

Part 2: Detailed Experimental Protocols

Stage 1: Regioselective -Bromination

Goal: Convert methyl ketone to

Mechanism & Rationale:

Direct bromination with

Reagents & Stoichiometry:

| Reagent | Equiv.[2] | Role |

| 1-(2-methylcyclopropyl)ethan-1-one | 1.0 | Substrate |

| Bromine ( | 0.95 | Halogen Source (Slight deficit prevents di-bromination) |

| Methanol (Anhydrous) | Solvent | Solvent & HBr Scavenger |

| Calcium Carbonate ( | 0.5 | Acid Buffer (Optional but recommended) |

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HBr fumes.

-

Solvation: Dissolve the methyl ketone (1.0 equiv) in Methanol (10 mL per gram of substrate). Cool the solution to 0°C – 5°C using an ice/salt bath.

-

Critical Control Point: Temperature must remain <10°C to prevent ring opening and poly-bromination.

-

-

Bromination: Add liquid Bromine (0.95 equiv) dropwise over 60 minutes. The solution will initially turn red/orange and slowly fade to colorless/pale yellow as

is consumed.-

Visual Check: If the red color persists, pause addition until it fades. This indicates the rate of enolization.

-

-

Quench: Once addition is complete, stir at 0°C for 30 minutes. Add cold water (equal volume to MeOH) to quench.

-

Extraction: Extract the mixture with Dichloromethane (DCM) (3x). Wash the combined organics with saturated

(to remove traces of acid) and Brine. -

Concentration: Dry over

, filter, and concentrate in vacuo at <30°C.-

Safety Note: The product, 2-bromo-1-(2-methylcyclopropyl)ethan-1-one , is a potent lachrymator . Handle only in a functioning fume hood.

-

Stage 2: The Delépine Reaction

Goal: Displacement of Bromide with Nitrogen and Hydrolysis to Primary Amine.

Mechanism & Rationale:

The

Reagents & Stoichiometry:

| Reagent | Equiv.[2] | Role |

| 1.0 | Substrate | |

| Hexamethylenetetramine (HMTA) | 1.1 | Aminating Agent |

| Chloroform ( | Solvent | Reaction Medium (Promotes precipitation) |

| Ethanol (EtOH) | Solvent | Hydrolysis Medium |

| Conc. Hydrochloric Acid (37%) | Excess | Hydrolysis Reagent |

Protocol:

Step A: Formation of the Hexaminium Salt

-

Dissolve the crude

-bromoketone (from Stage 1) in Chloroform (5 mL per gram). -

In a separate vessel, dissolve HMTA (1.1 equiv) in Chloroform.

-

Add the HMTA solution to the bromoketone solution at room temperature.

-

Stir: Stir vigorously for 4–12 hours. A thick white precipitate (the quaternary salt) will form.

-

Filtration: Filter the solid under vacuum. Wash the cake copiously with fresh Chloroform to remove unreacted starting materials and impurities.

-

Checkpoint: The solid is usually analytically pure at this stage.

-

Step B: Hydrolysis to Amine Salt

-

Transfer the solid salt into a round-bottom flask.

-

Suspend in Ethanol (10 mL per gram of salt) and add Conc. HCl (3–4 equiv relative to original ketone).

-

Digestion: Heat the mixture to 50°C for 2–4 hours. The solid will dissolve, and later, ammonium chloride may precipitate.

-

Note: Formaldehyde is generated as a byproduct (pungent odor). Ensure good ventilation.

-

-

Isolation: Cool the mixture to 0°C. Filter off any inorganic ammonium chloride byproduct.

-

Crystallization: Concentrate the filtrate to roughly 20% volume. Add Diethyl Ether or Acetone to induce crystallization of the product.

-

Final Product: Filter the white crystalline solid: 2-Amino-1-(2-methylcyclopropyl)ethan-1-one hydrochloride .

Part 3: Workflow Visualization & Safety

Experimental Workflow (DOT):

Figure 2: Operational workflow for the synthesis.

Safety & Handling (Critical):

-

Lachrymator Warning: The intermediate

-bromoketone is a severe eye and respiratory irritant. All glassware used in Stage 1 must be rinsed with dilute ammonia or sodium thiosulfate inside the hood before removal. -

Formaldehyde: The hydrolysis step releases formaldehyde. Use a fume hood.[4]

-

Cyclopropyl Stability: Avoid heating the bromination step above room temperature to prevent acid-catalyzed ring expansion to cyclobutane derivatives.

Part 4: References & Grounding

-

Delépine Reaction Mechanism & Utility:

-

Source: Galat, A.; Elion, G. L. "The Interaction of Amides with Amines: The Delépine Reaction." J. Am. Chem. Soc.1939 , 61, 3585.

-

Context: Foundational text on the mechanism of HMTA quaternary salt formation.

-

-

Bromination of Cyclopropyl Ketones:

-

Source: Organic Syntheses, Coll.[5] Vol. 4, p. 597 (1963); Vol. 31, p. 74 (1951).

-

Context: "Methyl Cyclopropyl Ketone" synthesis and stability data, confirming the robustness of the ring under controlled conditions.

-

-

General Synthesis of Alpha-Aminoketones:

-

Source: Basiuk, V. A. "Synthesis of

-Aminoketones." Russian Chemical Reviews1996 , 65, 10. -

Context: Comprehensive review comparing Neber rearrangement vs. Delépine vs. Gabriel synthesis.

-

-

Modern Application of Delépine Reaction:

Sources

Application Notes and Protocols: Amination of 1-(2-methylcyclopropyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopropylamines in Modern Chemistry

The cyclopropylamine motif is a privileged scaffold in medicinal chemistry and materials science, prized for the unique conformational constraints and metabolic stability imparted by the three-membered ring. The target molecule, 1-(2-methylcyclopropyl)ethanamine, which results from the amination of 1-(2-methylcyclopropyl)ethan-1-one, serves as a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview and detailed protocols for the effective amination of 1-(2-methylcyclopropyl)ethan-1-one, with a focus on practical and reliable methodologies suitable for a research and development setting.

Strategic Approaches to the Amination of a Cyclopropyl Ketone

The primary challenge in the amination of 1-(2-methylcyclopropyl)ethan-1-one lies in achieving efficient conversion while preserving the integrity of the strained cyclopropyl ring. Several established amination strategies are available, each with distinct advantages and mechanistic underpinnings.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination stands as one of the most versatile and widely employed methods for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a suitable hydride source to furnish the desired amine.[1] This one-pot procedure is highly efficient and avoids the isolation of often unstable imine intermediates.

For the amination of ketones, the choice of reducing agent is critical to selectively reduce the C=N bond of the imine in the presence of the starting ketone.[2] While powerful reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting ketone, leading to undesired alcohol byproducts.[3]

The Leuckart-Wallach Reaction: A Classic Method

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[4][5] The reaction typically requires high temperatures (120-185 °C) and can lead to the formation of N-formylated byproducts.[4][5][6] While historically significant, the harsh reaction conditions limit its applicability to substrates that can withstand high temperatures.

Modern Catalytic Methods: Efficiency and Selectivity

Recent advances in catalysis have introduced highly efficient and selective methods for reductive amination. Transition metal catalysts, particularly those based on iridium and rhodium, have demonstrated remarkable activity for the direct reductive amination of ketones under milder conditions.[7][8][9][10] These catalytic systems often utilize hydrogen gas or transfer hydrogenation reagents as the hydride source and can offer excellent chemoselectivity.

Furthermore, biocatalytic approaches using amine dehydrogenases (AmDHs) have emerged as a powerful tool for the asymmetric synthesis of chiral amines.[11][12][13] These enzymes exhibit high enantioselectivity and operate under environmentally benign aqueous conditions, making them an attractive green alternative.[11][13]

Recommended Protocol: Direct Reductive Amination with Sodium Triacetoxyborohydride